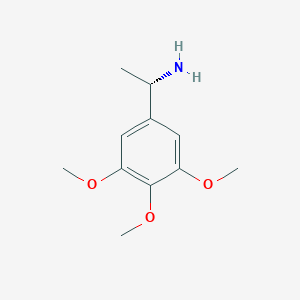
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine, commonly known as mescaline, is a naturally occurring psychedelic substance found in various cacti species. It has been used for centuries in traditional religious and healing practices, and has recently gained attention for its potential therapeutic applications in mental health treatment.
Mecanismo De Acción
Mescaline works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes. Mescaline also affects other neurotransmitter systems, including dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
Mescaline has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, changes in visual perception, and altered sense of time. Mescaline has been reported to induce mystical experiences and profound spiritual insights.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mescaline has shown potential as a research tool for studying the neural mechanisms underlying altered states of consciousness and mystical experiences. However, its psychoactive effects and potential for abuse make it difficult to use in controlled laboratory settings.
Direcciones Futuras
Further research is needed to fully understand the therapeutic potential of mescaline and its mechanisms of action. Studies are also needed to determine optimal dosing and administration methods, as well as potential risks and side effects. Mescaline may also hold promise for studying the neural basis of consciousness and spirituality.
Métodos De Síntesis
Mescaline can be synthesized through various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride or lithium aluminum hydride, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with methylmagnesium bromide followed by hydrolysis.
Aplicaciones Científicas De Investigación
Mescaline has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. Research has shown that mescaline may increase neuroplasticity and promote neural regeneration, leading to improvements in mood and cognitive function.
Propiedades
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


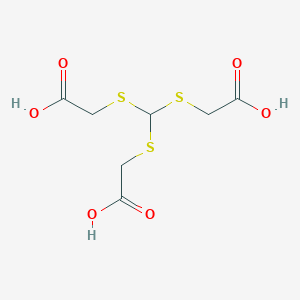
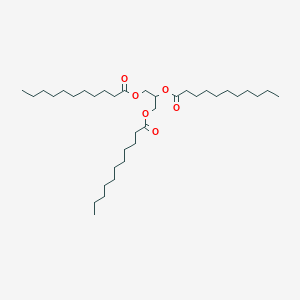
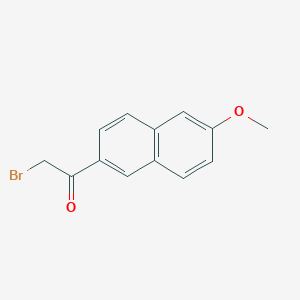
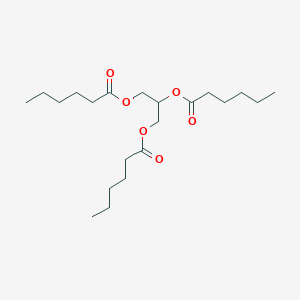
![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
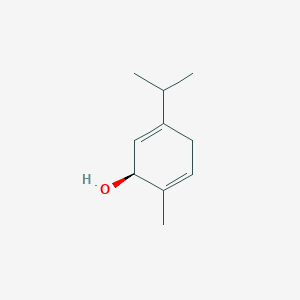
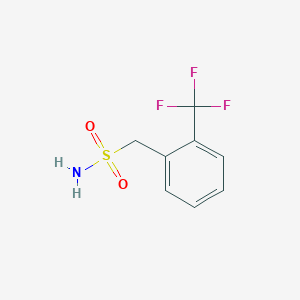
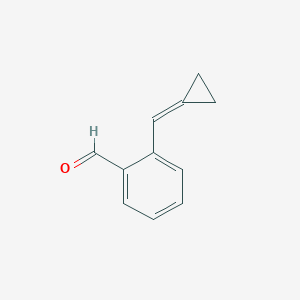
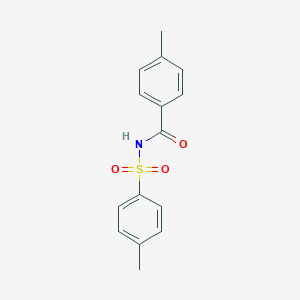
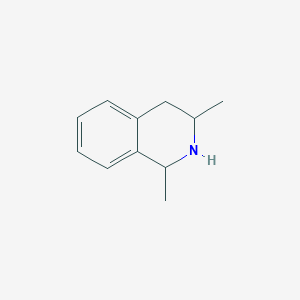
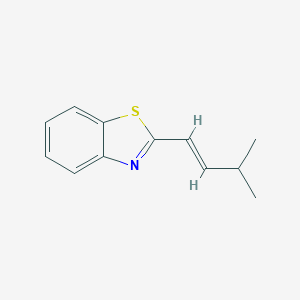
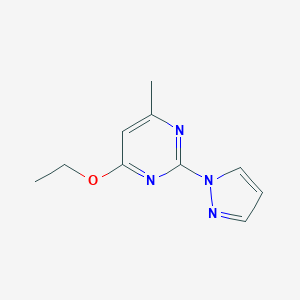
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)